molecular formula C17H14O6 B3025193 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one CAS No. 553681-51-9

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one

Cat. No.: B3025193
CAS No.: 553681-51-9
M. Wt: 314.29 g/mol
InChI Key: SKPSWMRHTFVFIB-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, exhibits significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4-dihydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromenone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Morin: Exhibits strong antioxidant activity and potential neuroprotective effects.

Uniqueness

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one is unique due to its specific hydroxylation pattern and the presence of a hydroxyethyl group, which may enhance its solubility and bioavailability compared to other flavonoids.

Biological Activity

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one, a member of the flavonoid family, specifically belongs to the coumarin derivatives. This compound features a chromene backbone with multiple hydroxyl groups, which are pivotal for its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound is characterized by:

  • Chromene Backbone : The core structure of the compound.
  • Hydroxyl Groups : Contributing to its biological activity.
  • Hydroxyethyl Group : Enhancing solubility and reactivity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests potential free radical scavenging abilities. Studies on related flavonoids have shown that they can effectively reduce oxidative stress in various biological systems.

CompoundIC50 (µM)Activity
Trolox5Standard antioxidant
This compoundTBDPotentially comparable

Anti-inflammatory Properties

Similar flavonoids have been investigated for their anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Further studies are needed to elucidate the specific pathways affected by this compound.

Anticancer Activity

Preliminary studies on related compounds suggest potential anticancer properties. For instance, flavonoids have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth. The specific anticancer mechanisms of this compound remain to be fully characterized.

Cell LineConcentration (µM)Effect
DU14550Induction of apoptosis
PC-330Inhibition of proliferation

Case Studies

  • Cardioprotective Effects : A series of studies on flavonoids similar to this compound demonstrated their ability to protect cardiac cells from doxorubicin-induced damage. These findings suggest a potential application in cardioprotection during cancer therapies .
  • Anticancer Mechanisms : Research on other flavonoids has shown that they can inhibit cell cycle progression and promote apoptosis in various cancer cell lines. Investigating the effects of this specific compound on cell cycle regulation could provide insights into its anticancer potential .

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c18-6-5-12-11-3-1-10(20)8-15(11)23-17(22)16(12)13-4-2-9(19)7-14(13)21/h1-4,7-8,18-21H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPSWMRHTFVFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C3=C(C=C(C=C3)O)OC2=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620809
Record name 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553681-51-9
Record name 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one
Reactant of Route 2
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one
Reactant of Route 3
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one
Reactant of Route 4
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one
Reactant of Route 5
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one
Reactant of Route 6
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one

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